![molecular formula C11H15NO2S B13085414 [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine: is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.
Chemical Reactions Analysis
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Scientific Research Applications
Cancer Treatment
The compound has been identified as an inhibitor of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase, which are crucial in the DNA damage response pathway. Inhibition of these kinases can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate for combination therapies in oncology. The European Patent Office has documented its potential use in treating various types of cancers, highlighting its role in enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
Metabolic Disorders
Research indicates that [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine may also have applications in treating metabolic disorders such as diabetes and obesity. Its ability to modulate specific signaling pathways involved in metabolism suggests a role in improving insulin sensitivity and reducing adiposity . This aspect is particularly relevant as the prevalence of metabolic diseases continues to rise globally.
Kidney Diseases
Recent studies have explored the compound's effects on kidney diseases linked to APOL1 gene variants. It has shown promise in preventing and delaying the progression of chronic kidney diseases, including those related to hypertension and diabetes . This application is critical given the increasing incidence of kidney-related ailments.
Inhibition Studies
A series of inhibition studies have demonstrated that derivatives of this compound can selectively inhibit ATR activity in vitro, leading to increased cytotoxicity in cancer cell lines resistant to conventional therapies. These findings suggest a structure-activity relationship where specific modifications can enhance therapeutic efficacy .
Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibit selective cytotoxicity without affecting normal cells at low concentrations. This selectivity is crucial for minimizing side effects in potential cancer therapies .
Microbial Resistance Studies
Research evaluating antimicrobial properties indicated that this compound could effectively overcome resistance mechanisms in certain bacterial strains, thus presenting a valuable option in the fight against antibiotic resistance .
Data Table: Summary of Applications
Application Area | Mechanism | Potential Impact |
---|---|---|
Cancer Treatment | ATR Inhibition | Enhanced efficacy of chemotherapy |
Metabolic Disorders | Modulation of metabolic pathways | Improved insulin sensitivity; weight management |
Kidney Diseases | APOL1 Gene Interaction | Prevention/delay of chronic kidney disease progression |
Mechanism of Action
The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Biological Activity
[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic applications, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors, including cyclopropyl derivatives and methanesulfonylation agents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines with varying IC50 values:
Cell Line | IC50 (μM) |
---|---|
Km-12 | 0.304 |
MCF-7 | 0.056 |
HUVEC | 0.050 |
These results suggest a selective action against specific cancer types, particularly breast cancer cells (MCF-7) and endothelial cells (HUVEC), highlighting its potential for targeted cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have indicated that it may inhibit certain kinases involved in tumor growth, although further research is necessary to elucidate the precise molecular targets .
Pharmacokinetics and Toxicology
Pharmacokinetic studies demonstrate that this compound possesses favorable metabolic stability, with low inhibitory activity on cytochrome P450 isoforms, suggesting a reduced risk of drug-drug interactions. Toxicological assessments indicate moderate toxicity levels in vitro, necessitating careful evaluation in vivo to determine safety profiles for potential clinical use .
Case Studies and Clinical Relevance
A number of case studies have reported on the therapeutic applications of compounds similar to this compound. For instance, derivatives exhibiting similar structural motifs have been successfully integrated into treatment regimens for metabolic disorders such as diabetes and obesity, showcasing their versatility beyond oncology .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
UPDLIZJTMBCXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.